2-(4-methoxyphenyl)-N-(5-methoxy-1,3-thiazol-2-yl)azepane-1-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-N-(5-methoxy-1,3-thiazol-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane carboxamides. This compound features a unique combination of a methoxyphenyl group, a thiazole ring, and an azepane ring, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(5-methoxy-1,3-thiazol-2-yl)azepane-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: Using a Friedel-Crafts acylation reaction to attach the methoxyphenyl group to the thiazole ring.
Formation of the Azepane Ring: Cyclization of an appropriate linear precursor to form the azepane ring.
Coupling Reaction: Finally, coupling the azepane ring with the thiazole derivative using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(5-methoxy-1,3-thiazol-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Phenolic or quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and azepane derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-methoxy-1,3-thiazol-2-yl)azepane-1-carboxamide would depend on its specific application. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)azepane-1-carboxamide: Lacks the additional methoxy group on the thiazole ring.
2-(4-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)azepane-1-carboxamide: Has a methyl group instead of a methoxy group on the thiazole ring.
Uniqueness
2-(4-methoxyphenyl)-N-(5-methoxy-1,3-thiazol-2-yl)azepane-1-carboxamide is unique due to the presence of both methoxy groups on the phenyl and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-methoxy-1,3-thiazol-2-yl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-23-14-9-7-13(8-10-14)15-6-4-3-5-11-21(15)18(22)20-17-19-12-16(24-2)25-17/h7-10,12,15H,3-6,11H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUCSSNWXFAVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)NC3=NC=C(S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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